molecular formula C25H24N4OS B11775789 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11775789
M. Wt: 428.6 g/mol
InChI Key: FISWWJMBSFOGJI-UHFFFAOYSA-N
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Description

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether-triazole derivative with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives similar to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide have been tested against various cancer cell lines.

Compound Cell Line IC50 (µM) Notes
Compound AA549 (Lung)23.30 ± 0.35Strong selectivity observed .
Compound BU251 (Glioblastoma)10–30Promising anticancer potential .
Compound CHT29 (Colon)5.71Better efficacy than standard drugs .

Research indicates that the presence of the triazole ring enhances the selectivity and potency against cancer cells. The structure-activity relationship suggests that modifications to the triazole and phenyl rings can significantly influence anticancer activity .

Anti-inflammatory Properties

Compounds with a triazole structure have also shown promising anti-inflammatory effects. Studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Compound COX Inhibition IC50 (µM) Comparison
Compound DCOX-186.52Compared to celecoxib (26.46 µM) .
Compound ECOX-20.54Lower ulcerogenic potential than traditional NSAIDs .

These findings suggest that derivatives of This compound could serve as alternative anti-inflammatory agents with reduced side effects.

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Compounds similar to this one have been evaluated for their efficacy against various fungal strains.

Fungal Strain Inhibition Zone (mm) Notes
Candida albicans15Effective against common pathogenic fungi .
Aspergillus niger12Shows potential as a broad-spectrum antifungal agent .

The antifungal activity is attributed to the ability of the triazole ring to interfere with fungal cell membrane synthesis.

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

Compared to these similar compounds, 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide may have unique structural features that confer distinct biological activities or chemical properties. Its specific applications and advantages would need to be determined through further research.

Biological Activity

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. The triazole moiety is known for its role in various pharmacological applications, including anti-inflammatory, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing key research findings and case studies.

  • Molecular Formula : C26H26N4OS
  • Molecular Weight : 442.57 g/mol
  • CAS Number : 332922-56-2

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antioxidant and anti-inflammatory activities. A study highlighted that certain triazole derivatives could inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The compound's ability to reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) further supports its potential therapeutic applications.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. A comparative study found that certain derivatives exhibited IC50 values below 20 µM against human glioblastoma and melanoma cells . The mechanism of action is believed to involve the induction of apoptosis through modulation of Bcl-2 family proteins and inhibition of cell proliferation pathways.

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that triazole derivatives can act as potent inhibitors of cyclooxygenase (COX) enzymes. For example, a related compound displayed high selectivity for COX-2 over COX-1, with IC50 values indicating effective anti-inflammatory potential while minimizing gastrointestinal side effects . This characteristic makes such compounds attractive for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance antibacterial potency .

Case Study 1: Anti-inflammatory Effects

In a recent experimental model, a derivative of the compound was tested for its anti-inflammatory effects in vivo. The results indicated a significant reduction in paw edema in rats treated with the compound compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines .

Case Study 2: Anticancer Efficacy

In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis through upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins. The IC50 values ranged from 15 to 25 µM across various cancer types, indicating moderate to high efficacy . Further molecular dynamics simulations suggested that the compound interacts favorably with target proteins involved in cell cycle regulation.

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C25H24N4OS/c1-18-10-9-15-22(19(18)2)26-24(30)17-31-25-28-27-23(16-20-11-5-3-6-12-20)29(25)21-13-7-4-8-14-21/h3-15H,16-17H2,1-2H3,(H,26,30)

InChI Key

FISWWJMBSFOGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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